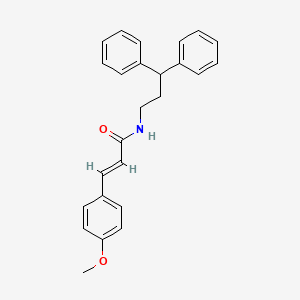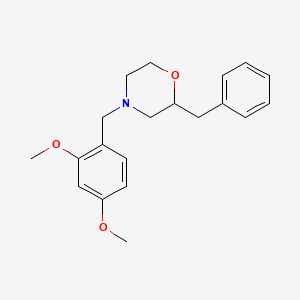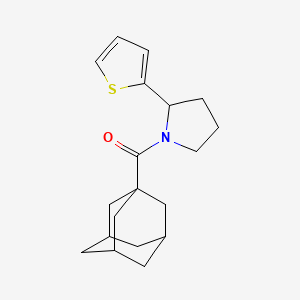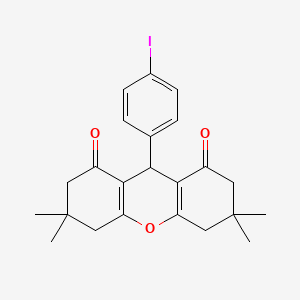![molecular formula C15H13Br2NO3S2 B6015538 (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6015538.png)
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a dibromo-ethoxy-hydroxyphenyl group, which adds to its chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo acid or ester under basic conditions.
Introduction of the Dibromo-ethoxy-hydroxyphenyl Group: This step involves the bromination of an ethoxy-hydroxyphenyl derivative, followed by its condensation with the thiazolidinone core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the thiazolidinone ring can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiazolidinone derivative.
Substitution: Formation of amine or thiol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The dibromo-ethoxy-hydroxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone core can also interact with nucleic acids or proteins, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- (5E)-5-[(2,3-dibromo-5-methoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-2-one
Uniqueness
The unique combination of the dibromo-ethoxy-hydroxyphenyl group and the thiazolidinone core in (5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO3S2/c1-3-5-18-14(20)11(23-15(18)22)6-8-12(17)9(16)7-10(13(8)19)21-4-2/h3,6-7,19H,1,4-5H2,2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIITVDPJPGAVCX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=C2C(=O)N(C(=S)S2)CC=C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC=C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B6015457.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-piperidinesulfonamide](/img/structure/B6015459.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6015482.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6015488.png)
![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6015510.png)

![4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B6015521.png)
![7-(2,3-dimethylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6015528.png)

![5-methyl-2-[4-(morpholin-4-ylmethyl)phenyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B6015551.png)
![3,11-Bis(furan-2-yl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B6015556.png)

![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6015561.png)

